Gentamicin C2a

Aminoglycoside ototoxicity Cochlear hair cell protection Gentamicin congener screening

Gentamicin C2a is a 4,6-disubstituted-2-deoxystreptamine aminoglycoside antibiotic congener produced by Micromonospora species fermentation. It is one of five principal components (C1, C1a, C2, C2a, C2b) in the gentamicin C complex, characterized by methylation at the 6′-position and distinguished from its epimer C2 by stereochemical configuration at the C6′ position.

Molecular Formula C20H41N5O7
Molecular Weight 463.6 g/mol
CAS No. 59751-72-3
Cat. No. B013991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGentamicin C2a
CAS59751-72-3
Synonymsgentamicin C
gentamicin C sulfate
gentamicin C1
gentamicin C1 sulfate
gentamicin C1 sulfate (5:2)
gentamicin C1a
gentamicin C2
gentamicin C2a
Sch 13706
Molecular FormulaC20H41N5O7
Molecular Weight463.6 g/mol
Structural Identifiers
SMILESCC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N
InChIInChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3/t8-,9+,10-,11+,12-,13-,14+,15+,16-,17+,18+,19+,20-/m0/s1
InChIKeyXUFIWSHGXVLULG-BSBKYKEKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gentamicin C2a (CAS 59751-72-3): Differential Component Characterization for Aminoglycoside Research and Formulation Development


Gentamicin C2a is a 4,6-disubstituted-2-deoxystreptamine aminoglycoside antibiotic congener produced by Micromonospora species fermentation [1]. It is one of five principal components (C1, C1a, C2, C2a, C2b) in the gentamicin C complex, characterized by methylation at the 6′-position and distinguished from its epimer C2 by stereochemical configuration at the C6′ position [2]. As a minor component representing approximately 4% of the total C-complex mixture, C2a exhibits differential pharmacological and toxicological properties relative to major congeners C1, C1a, and C2 that are not captured by aggregate gentamicin assays [3].

Identity
Gentamicin C2a, C6′ epimer of gentamicin C2
Defined stereochemical congener for aminoglycoside research
Composition
Minor component ~4% of gentamicin C complex
Typical abundance in commercial mixtures
Workflow fit
Congener-specific toxicity, activity, and AME profiling studies
Enables differential endpoint comparison vs major congeners

Gentamicin C2a: Why Congener Composition Determines Experimental Reproducibility and Clinical Translational Validity


The gentamicin drug product is a complex mixture where the relative abundances of C1, C1a, C2, and C2a vary up to 1.9-fold across commercial sources, and up to 4.1-fold on commercial antibiotic susceptibility testing (AST) disks [1]. Against bacterial strains harboring common aminoglycoside-modifying enzymes (AMEs), congener potency differs up to 128-fold [2]. Nephrotoxicity of individual congeners differs significantly in both cell-based assays and repeat-dose rat studies, with C2a demonstrating measurably lower cytotoxicity and nephrotoxicity than its epimer C2 [3]. Consequently, reliance on total gentamicin characterization obscures batch-to-batch variability in component-specific efficacy and toxicity profiles, directly impacting experimental reproducibility and confounding structure-activity relationship studies.

Batch variability
Commercial gentamicin mixtures vary in congener ratio up to 1.9-fold
C2a content is not standardized; total gentamicin characterization may mask batch-to-batch shifts in pharmacological profile.
Epimer mismatch
Gentamicin C2 (C6′ epimer) may shift ototoxicity and nephrotoxicity profiles
C2a and C2 exhibit differential cellular and renal toxicity endpoints; direct substitution without verification can alter study outcomes.
AME context
AME-harboring strains reveal up to 128-fold potency differences across congeners
Using total gentamicin mixtures in AME resistance studies confounds structure-activity interpretation; purified C2a is required for substrate specificity analysis.

Gentamicin C2a: Quantified Differential Evidence for Congener-Specific Research and Formulation Selection


Gentamicin C2a Ototoxicity: 1.63× Higher EC50 (Lower Ototoxicity) Versus C2 Epimer in Cochlear Cell Assays

In a direct head-to-head comparison using an in vitro cochlear cell model, gentamicin C2a exhibited significantly lower ototoxicity than its C6′ epimer gentamicin C2 [1]. The study quantified this difference via EC50 values derived from F-test analysis [1].

Ototoxicity EC50
Head-to-head
C2a 656 ± 36 μM vs C2 403 ± 23 μM (1.63-fold higher EC50)
Supports differential ototoxicity endpoint in cochlear model
P<0.05, F-test, n=7–16; cochlear hair cell viability assay
Aminoglycoside ototoxicity Cochlear hair cell protection Gentamicin congener screening

Gentamicin C2a Nephrotoxicity: Significantly Lower Cytotoxicity and Renal Toxicity Versus C2 in Cell-Based and Rat Models

Comprehensive evaluation of individual gentamicin congeners revealed that C2a was significantly less cytotoxic and nephrotoxic than gentamicin C2 [1]. This finding was consistent across both cell-based assays and repeat-dose rat nephrotoxicity studies [2].

Nephrotoxicity
Head-to-head
Significantly lower cytotoxicity and nephrotoxicity vs C2
Supports congener-specific nephrotoxicity endpoint review
Cell-based assays and repeat-dose rat studies; quantitative data in primary publication
Aminoglycoside nephrotoxicity Renal tubular cell toxicity Congener safety profiling

Gentamicin C2a Antimicrobial Activity: Equivalent Broad-Spectrum Potency to C2 Against Wild-Type Gram-Negative and Gram-Positive Pathogens

Comparative antimicrobial susceptibility testing demonstrated that gentamicin C2a exhibits no detectable difference in potency compared to gentamicin C2 against a panel of clinically relevant bacterial strains [1]. Both congeners showed similar antimicrobial breadth (C2a: 32 strains inhibited at MIC ≤ 4 μg/mL; C2: 35 strains) [2].

Antimicrobial Breadth
Assay context
32 of 40 strains inhibited at MIC ≤4 μg/mL
Equivalent antimicrobial coverage (P>0.05 vs C2, 35 strains)
Panel: S. aureus, E. coli, K. pneumoniae, P. aeruginosa
Antibacterial susceptibility testing MIC determination Aminoglycoside potency

Gentamicin C2a in AME-Mediated Resistance: Congener-Specific Susceptibility Differences Up to 128-Fold

Against bacterial strains lacking aminoglycoside-modifying enzymes (AMEs), the four major gentamicin congeners exhibit similar potencies. However, against strains harboring common AMEs, congener potency differs up to 128-fold [1]. This differential susceptibility is directly relevant to structure-activity relationship studies investigating 6′-position modifications and AME substrate specificity [2].

AME Resistance
Class-level
Up to 128-fold potency difference across congeners
Congener-specific AME substrate review required
Data across C1, C1a, C2, C2a; AME-harboring strains
Aminoglycoside-modifying enzymes AMEs Antibiotic resistance AAC(6')

Gentamicin C2a: Priority Research and Industrial Application Scenarios Based on Differential Evidence


Ototoxicity-Aware Aminoglycoside Formulation Development

Investigators developing next-generation aminoglycoside formulations with reduced ototoxicity should prioritize gentamicin C2a as a reference congener. The 1.63-fold higher EC50 (656 ± 36 μM) versus C2 (403 ± 23 μM) in cochlear cell assays establishes C2a as the empirically less ototoxic C6′ epimer [1]. Formulations enriched in C2a relative to C2 may reduce the ototoxic burden observed with commercial gentamicin mixtures, while preserving equivalent antimicrobial breadth (32 strains inhibited) [2].

Congener-Specific Nephrotoxicity Studies and Renal Safety Profiling

Researchers conducting mechanistic nephrotoxicity investigations or comparative renal safety studies should utilize purified C2a as a lower-toxicity comparator to C2. Data from cell-based assays and repeat-dose rat studies demonstrate that C2a is significantly less cytotoxic and nephrotoxic than its epimer C2 [1]. Neonatal pharmacokinetic modeling further indicates that the C2/C2a/C2b fraction exhibits distinct renal uptake kinetics (Km = 15 mg/L) compared to C1 (Km = 37.5 mg/L) and C1a (Km = 18 mg/L), with simulations showing the largest GFR decline for the C2/C2a/C2b fraction (median 0.22%) among components [2].

Structure-Activity Relationship (SAR) Studies of Aminoglycoside-Modifying Enzyme Substrate Specificity

Investigators studying AME-mediated resistance mechanisms require purified gentamicin C2a as a defined substrate for AAC(6′) and related acetyltransferases. Congener potency against AME-harboring strains differs up to 128-fold [1], and the 6′-methyl substitution pattern characteristic of C2a directly influences AME substrate recognition [2]. Use of isolated C2a eliminates the confounding variability introduced by commercial gentamicin mixtures, enabling precise determination of enzyme kinetics and resistance breakpoints.

Analytical Method Development and Gentamicin Component Quantification

Analytical laboratories developing HPLC or LC-MS methods for gentamicin component quantification require authenticated C2a reference material to establish retention time markers and calibration curves. C2a elutes distinctly from C2 under optimized chromatographic conditions using poly(styrene-divinylbenzene) columns with pulsed electrochemical detection, enabling baseline resolution of all five major congeners including C2a and C2b [1]. The elution order for gentamicin components is C1, C1a, C2a, and C2 [2], and C2a typically represents approximately 4% of the total C-complex mixture [3]—a critical benchmark for verifying batch composition consistency.

Application
Selection Property
Validation Focus
Ototoxicity-aware formulation research
Congener ototoxicity profile
Cochlear cell viability endpoints
Congener-specific nephrotoxicity research
Renal cytotoxicity profile
Renal injury marker endpoints
AME substrate specificity SAR studies
AME resistance congener profile
Enzyme kinetics and resistance breakpoint review
Gentamicin component quantification method
Chromatographic retention marker
Component resolution and batch verification
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